molecular formula C18H15N5OS B11255816 9-(4-methylphenyl)-8-[(pyridin-2-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

9-(4-methylphenyl)-8-[(pyridin-2-ylmethyl)sulfanyl]-1,9-dihydro-6H-purin-6-one

Cat. No.: B11255816
M. Wt: 349.4 g/mol
InChI Key: PIVUBRIODLMDSE-UHFFFAOYSA-N
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Description

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that combines a purine core with a pyridine and methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-METHYLPHENYL)-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the pyridine and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors and organometallic reagents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-(4-METHYLPHENYL)-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(4-METHYLPHENYL)-8-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

9-(4-methylphenyl)-8-(pyridin-2-ylmethylsulfanyl)-1H-purin-6-one

InChI

InChI=1S/C18H15N5OS/c1-12-5-7-14(8-6-12)23-16-15(17(24)21-11-20-16)22-18(23)25-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H,20,21,24)

InChI Key

PIVUBRIODLMDSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC=CC=N4

Origin of Product

United States

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